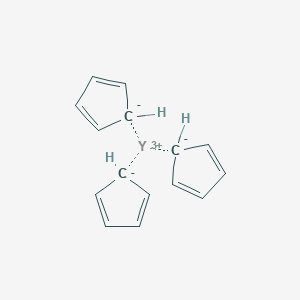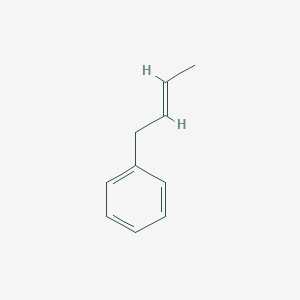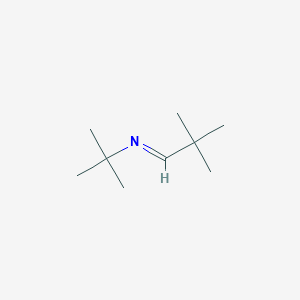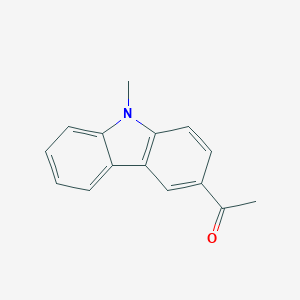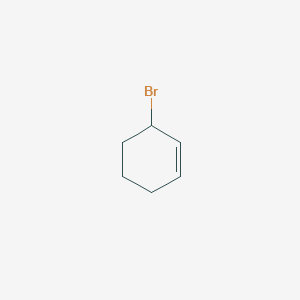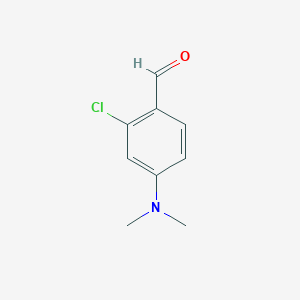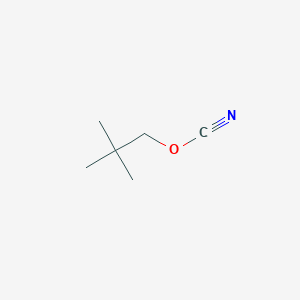
2,2-Dimethylpropyl cyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpropyl cyanate, also known as DMPC, is a chemical compound with the molecular formula C6H11NO. It is a colorless liquid that is widely used in scientific research due to its unique properties. DMPC is an isocyanate, which means it contains a functional group that reacts with nucleophiles, such as amines, to form ureas. This property makes DMPC a useful reagent in many chemical reactions, including the synthesis of biologically active compounds.
作用機序
2,2-Dimethylpropyl cyanate acts as a nucleophile in chemical reactions, reacting with electrophiles, such as isocyanates, to form urea derivatives. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes hydrolysis to form the final product. The mechanism of action of 2,2-Dimethylpropyl cyanate is well understood, and it has been extensively studied in the context of organic synthesis.
生化学的および生理学的効果
2,2-Dimethylpropyl cyanate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent irritant and can cause skin and eye irritation. 2,2-Dimethylpropyl cyanate is also a respiratory irritant and can cause respiratory distress if inhaled. Therefore, it is important to handle 2,2-Dimethylpropyl cyanate with care and to use appropriate safety precautions when working with this compound.
実験室実験の利点と制限
2,2-Dimethylpropyl cyanate has several advantages for use in lab experiments. It is a versatile reagent that can be used in a wide range of chemical reactions. 2,2-Dimethylpropyl cyanate is also relatively easy to synthesize and can be obtained in high purity. However, 2,2-Dimethylpropyl cyanate is a toxic and hazardous compound, and appropriate safety precautions must be taken when working with this compound. In addition, 2,2-Dimethylpropyl cyanate is not readily available commercially, and it may be difficult to obtain for some researchers.
将来の方向性
There are several future directions for research involving 2,2-Dimethylpropyl cyanate. One potential area of research is the development of new synthetic methods for 2,2-Dimethylpropyl cyanate and related compounds. Another area of research is the development of new applications for 2,2-Dimethylpropyl cyanate in organic synthesis and materials science. Finally, there is potential for research into the biochemical and physiological effects of 2,2-Dimethylpropyl cyanate, particularly in the context of occupational health and safety.
合成法
2,2-Dimethylpropyl cyanate can be synthesized by reacting 2,2-dimethylpropanol with phosgene in the presence of a base catalyst, such as triethylamine. The reaction proceeds via the formation of an intermediate chloroformate, which then reacts with ammonia to form 2,2-Dimethylpropyl cyanate. The overall reaction can be represented as follows:
C6H14O + COCl2 + NH3 → C6H11NO + 2HCl + CO2
科学的研究の応用
2,2-Dimethylpropyl cyanate has been used in a wide range of scientific research applications, including the synthesis of biologically active compounds, such as urea derivatives. 2,2-Dimethylpropyl cyanate has also been used as a reagent in the preparation of polymer materials, such as polyurethanes. In addition, 2,2-Dimethylpropyl cyanate has been used in the synthesis of pharmaceuticals, such as antiviral and anticancer agents.
特性
CAS番号 |
1459-44-5 |
|---|---|
製品名 |
2,2-Dimethylpropyl cyanate |
分子式 |
C6H11NO |
分子量 |
113.16 g/mol |
IUPAC名 |
2,2-dimethylpropyl cyanate |
InChI |
InChI=1S/C6H11NO/c1-6(2,3)4-8-5-7/h4H2,1-3H3 |
InChIキー |
VCXUAVBUVJXKSR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC#N |
正規SMILES |
CC(C)(C)COC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




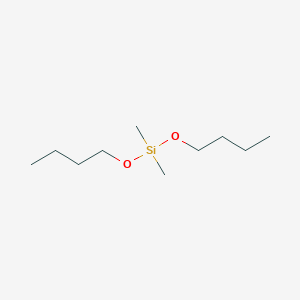
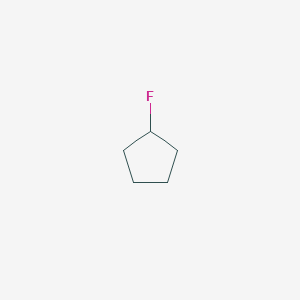

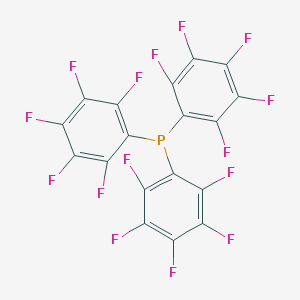
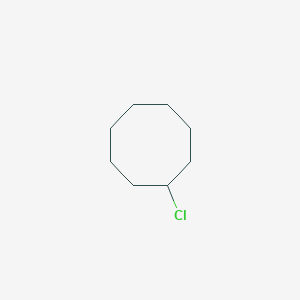
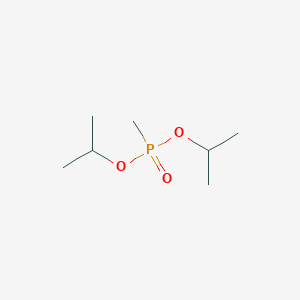
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)
